methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-3-methylthiophene with ethyl magnesium bromide under Grignard reaction conditions.
Introduction of the Furan Ring: The furan ring is introduced by reacting the thiophene derivative with furan-2-carbaldehyde in the presence of a base such as sodium hydride.
Carbamothioylation: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene or furan rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, triethylamine, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiophene or furan derivatives.
Scientific Research Applications
Methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its unique structure and functional groups.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings allow the compound to bind to active sites of enzymes, inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamoyl}amino)-5-methylthiophene-3-carboxylate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
Ethyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-ethyl-2-({[(furan-2-yl)methyl]carbamothioyl}amino)-5-methylthiophene-3-carboxylate is unique due to the presence of both furan and thiophene rings, along with the carbamothioyl group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-ethyl-2-(furan-2-ylmethylcarbamothioylamino)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-4-11-9(2)22-13(12(11)14(18)19-3)17-15(21)16-8-10-6-5-7-20-10/h5-7H,4,8H2,1-3H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAGMPFDBWJCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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